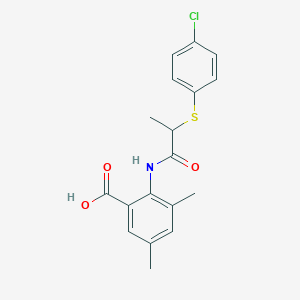
erythro-N-Boc-D-Homophenylalanine epoxide
Overview
Description
Erythro-N-Boc-D-Homophenylalanine epoxide (E-HBPA) is a synthetic amino acid derivative that has been used in a variety of scientific research applications. It is an important tool in the study of biochemistry and physiology, and has been used in a wide range of laboratory experiments.
Scientific Research Applications
Erythro-N-Boc-D-Homophenylalanine epoxide has a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme activity and binding affinity. It has also been used in studies of the regulation of gene expression and the effects of drugs on the nervous system. Additionally, erythro-N-Boc-D-Homophenylalanine epoxide has been used as a tool to study the effects of oxidative stress and other environmental factors on cells.
Mechanism of Action
Erythro-N-Boc-D-Homophenylalanine epoxide acts as a competitive inhibitor of enzymes that are involved in the metabolism of amino acids. It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity. Additionally, erythro-N-Boc-D-Homophenylalanine epoxide has been shown to inhibit the activity of some transcription factors, thus affecting gene expression.
Biochemical and Physiological Effects
erythro-N-Boc-D-Homophenylalanine epoxide has been shown to alter the activity of enzymes involved in the metabolism of amino acids, as well as the activity of some transcription factors. Additionally, erythro-N-Boc-D-Homophenylalanine epoxide has been shown to affect the expression of certain genes and proteins, and to affect cell signaling pathways. These effects can result in changes in cell metabolism, cell growth and survival, and other physiological processes.
Advantages and Limitations for Lab Experiments
Erythro-N-Boc-D-Homophenylalanine epoxide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and is stable at a wide range of temperatures and pH levels. Additionally, it has been shown to be non-toxic and non-immunogenic, making it suitable for use in studies involving human subjects. However, erythro-N-Boc-D-Homophenylalanine epoxide is a relatively expensive compound, and its effects on some biochemical pathways may be difficult to study.
Future Directions
Erythro-N-Boc-D-Homophenylalanine epoxide has a wide range of potential applications in scientific research. One potential future direction is the use of erythro-N-Boc-D-Homophenylalanine epoxide as a tool to study the effects of oxidative stress and other environmental factors on cells. Additionally, erythro-N-Boc-D-Homophenylalanine epoxide could be used to study the effects of drugs on the nervous system and other physiological processes. Finally, erythro-N-Boc-D-Homophenylalanine epoxide could be used to study the effects of environmental pollutants on human health.
Synthesis Methods
Erythro-N-Boc-D-Homophenylalanine epoxide is synthesized through a condensation reaction between erythro-N-Boc-D-homophenylalanine and ethyl chloroformate in the presence of anhydrous pyridine as a catalyst. The resulting product is then purified through a series of chromatography steps. The reaction typically yields a product with a purity of 98-99%.
properties
IUPAC Name |
tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJHEUSBYIOGK-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654731 | |
| Record name | 1,2-Anhydro-3-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-5-phenyl-D-erythro-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((R)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate | |
CAS RN |
1217728-66-9 | |
| Record name | 1,2-Anhydro-3-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-5-phenyl-D-erythro-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)



